molecular formula C20H15N3O3S B12180980 2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B12180980
M. Wt: 377.4 g/mol
InChI Key: ZNIJSFRAVMCJCD-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Chromen-6-yl Moiety: The chromen-6-yl group can be introduced through a Friedel-Crafts acylation reaction, where chromone is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Benzylamino Group: The benzylamino group can be attached via a nucleophilic substitution reaction, where benzylamine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(2-oxo-2H-chromen-8-yl)-1,3-thiazole-4-carboxamide
  • 2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide
  • 2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxylate

Uniqueness

2-(benzylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both chromen-6-yl and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-(benzylamino)-N-(2-oxochromen-6-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H15N3O3S/c24-18-9-6-14-10-15(7-8-17(14)26-18)22-19(25)16-12-27-20(23-16)21-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H,22,25)

InChI Key

ZNIJSFRAVMCJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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